molecular formula C20H18N2O3S B2817867 10-methoxy-7-(5-methylfuran-2-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 942002-23-5

10-methoxy-7-(5-methylfuran-2-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene

Cat. No.: B2817867
CAS No.: 942002-23-5
M. Wt: 366.44
InChI Key: KIGCCPSJMFQAMY-UHFFFAOYSA-N
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Description

This heterotricyclic compound features a complex architecture combining oxygen, nitrogen, and sulfur heteroatoms within a fused tricyclic scaffold. The core structure (8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraene) is substituted with methoxy, 5-methylfuran-2-yl, and thiophen-2-yl groups. Its synthesis likely involves multi-step strategies, such as cyclization and cross-coupling reactions, to assemble the tricyclic backbone and install substituents .

Properties

IUPAC Name

7-methoxy-5-(5-methylfuran-2-yl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-12-8-9-17(24-12)20-22-15(11-14(21-22)18-7-4-10-26-18)13-5-3-6-16(23-2)19(13)25-20/h3-10,15,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGCCPSJMFQAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 10-methoxy-7-(5-methylfuran-2-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene represents a unique structure with potential biological activities that merit investigation. This article will explore its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex bicyclic structure featuring both furan and thiophene moieties, which are known for their diverse biological activities. The molecular formula is C20H18N2O3SC_{20}H_{18}N_2O_3S with a molecular weight of approximately 366.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps may include:

  • Formation of the furan ring through condensation reactions.
  • Introduction of the thiophene moiety via electrophilic aromatic substitution.
  • Cyclization to form the diazatricyclic structure , often utilizing catalysts to facilitate the reaction.

Biological Activity

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities:

Antimicrobial Activity

Compounds containing furan and thiophene rings have shown significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that derivatives of furan can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • The presence of the thiophene ring enhances these properties due to its electron-rich nature, which can interact favorably with microbial enzymes.

Anticancer Properties

Research has indicated potential anticancer effects:

  • A related compound demonstrated an ID50 value of 1×1051\times 10^{-5} M against leukemia L-1210 cells, suggesting that modifications in similar structures could yield potent anticancer agents .
  • The mechanism may involve the induction of apoptosis in cancer cells through oxidative stress pathways.

Case Studies

Several studies have explored the biological implications of compounds structurally related to our target compound:

StudyCompoundBiological ActivityFindings
5-Fluoro-1,3-oxazineAntimicrobialInhibitory effects on S. faecium (ID50 = 9×1089\times 10^{-8} M)
5-Methylfuran derivativesAnticancerInduced apoptosis in cancer cell lines
Thiophene derivativesAntimicrobial & AnticancerBroad spectrum activity against bacteria and cancer cells

The proposed mechanisms for the biological activity of this class of compounds include:

  • Enzyme Inhibition : Compounds may act as competitive inhibitors for bacterial enzymes.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to cell death.
  • Intercalation into DNA : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several heterocyclic systems:

Compound Name / ID Core Structure Substituents Key Heteroatoms Reference
10-Methoxy-7-(5-methylfuran-2-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[...] 8-Oxa-5,6-diazatricyclo[7.4.0.0²,⁶] Methoxy, methylfuran, thiophen O, N, S -
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca[...] Hexaazatricyclo[7.3.0.0²,⁶] Methoxyphenyl, phenyl N (6 atoms)
8-Methoxy-11-methyl-4,6,10-trioxatricyclo[7.3.0.0³,⁷]dodeca-1,3(7),8-triene 4,6,10-Trioxatricyclo[7.3.0.0³,⁷] Methoxy, methyl O (3 atoms)
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate Indolizine Methoxy, cyanobenzoyl, ester groups O, N

Key Observations :

  • The target compound’s mixed heteroatom composition (O, N, S) contrasts with nitrogen-dominant (e.g., hexaazatricyclo ) or oxygen-rich (e.g., trioxatricyclo ) analogs.
Physicochemical Properties

Using clustering frameworks like DiverseSolutions (DVS) chemistry space and Butina/Jarvis-Patrick algorithms , the compound can be grouped with other heterotricyclics based on properties such as:

Property Target Compound (Inferred) Hexaazatricyclo Trioxatricyclo Methoxy-Indolizine
Molecular Weight (g/mol) ~350–400 388.4 238.3 396.4
LogP (Lipophilicity) Moderate (~2.5–3.5) ~3.0 ~1.8 ~2.0
Hydrogen Bond Acceptors 5–6 4 3 6
Topological Polar Surface Area (Ų) ~90–100 78.9 65.7 102.3

Key Observations :

  • The thiophen and methylfuran groups may increase hydrophobicity (LogP) compared to oxygen-only analogs .
  • Higher polar surface area vs. hexaazatricyclo derivatives suggests better solubility in polar solvents .

Q & A

Q. Answer :

  • Single-crystal X-ray diffraction is critical for resolving the compound’s tricyclic framework. Use SHELXS-97 for structure solution and SHELXL-97 for refinement, leveraging high-resolution data to resolve overlapping electron densities caused by fused rings and heteroatoms .
  • 1H/13C NMR should employ deuterated solvents (e.g., DMSO-d6) to detect methoxy, furan, and thiophene protons. Compare chemical shifts with analogous tricyclic compounds (e.g., 7-methoxytetracyclo derivatives) to validate assignments .
  • High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight and fragmentation patterns, particularly for oxygen/nitrogen-containing heterocycles .

Advanced: How can computational modeling resolve electronic properties and reactivity of the thiophene and furan substituents?

Q. Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions, highlighting the electron-rich thiophene and furan moieties. Compare HOMO-LUMO gaps with experimental UV-Vis spectra .
  • Use molecular docking to predict binding affinities if the compound exhibits bioactivity (e.g., enzyme inhibition). Validate with SAR studies on analogs, such as 8-oxa-5,6-diazatricyclo derivatives, to assess substituent effects .

Basic: What synthetic routes are effective for constructing the tricyclic core?

Q. Answer :

  • Multi-step cyclization : Start with a furan-thiophene precursor and employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the methylfuran group. Use dry THF and reflux conditions (65–80°C) for ring closure, similar to spirocyclic lactam syntheses .
  • Purification : Recrystallize intermediates from dioxane or ethyl acetate to remove byproducts. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) .

Advanced: How should researchers address contradictions in biological activity data (e.g., inconsistent IC50 values)?

Q. Answer :

  • Experimental replication : Conduct dose-response assays in triplicate using standardized cell lines (e.g., HEK293 or HeLa) to minimize variability. Compare with structurally related compounds (e.g., 4-thia-2-azatricyclo derivatives) to identify trends .
  • Data normalization : Apply toxicity equivalence factor (TEF)-like adjustments to account for impurities or solvent effects, though this requires validation against control datasets .

Advanced: What strategies optimize enantiomeric purity for chiral centers in the tricyclic system?

Q. Answer :

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with heptane/ethanol gradients to separate enantiomers. Confirm purity via optical rotation and circular dichroism (CD) .
  • Asymmetric synthesis : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during ring-forming steps. Refine conditions using DoE (Design of Experiments) to maximize yield and ee (enantiomeric excess) .

Basic: How are stability and degradation profiles assessed under varying pH and temperature?

Q. Answer :

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (25–60°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water) and identify byproducts using LC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for fused heterocycles) and hygroscopicity risks .

Advanced: What role do AI/ML tools play in predicting synthetic pathways or optimizing reaction conditions?

Q. Answer :

  • COMSOL Multiphysics integration : Model heat/mass transfer in batch reactors to optimize reflux times and solvent ratios. Pair with ML algorithms (e.g., random forest) to predict yields based on historical data .
  • Autonomous laboratories : Implement robotic platforms for high-throughput screening of catalysts (e.g., Pd vs. Cu) and solvents (e.g., DMF vs. THF) .

Basic: How is the compound’s solubility and bioavailability predicted for in vitro studies?

Q. Answer :

  • LogP calculations : Use the Crippen method to estimate partition coefficients. Validate with shake-flask experiments in octanol/water .
  • PAMPA assay : Assess passive diffusion across artificial membranes. Compare with methoxy-substituted analogs (e.g., 8-methoxyflavans) to correlate substituent effects with permeability .

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